REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.Cl.[NH2:13]O.[Na+].C([O-])(=O)C>C(O)(=O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#[N:13] |f:1.2,3.4|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[Na+].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed overnight
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Duration
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8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
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CUSTOM
|
Details
|
the acetic acid was evaporated under reduced pressure
|
Type
|
ADDITION
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Details
|
Water was added to the residue
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystalized
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C#N)C=CC1OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |